1-chloro-4-(chloromethoxy)butane
Overview
Description
1-Chloro-4-(chloromethoxy)butane is a chemical compound with the molecular formula C5H10Cl2O. It is an alkylating agent used in various research and industrial applications. This compound is characterized by the presence of two chlorine atoms and an ether linkage, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(chloromethoxy)butane can be synthesized through the chloromethylation of butane derivatives. One common method involves the reaction of 1,4-butanediol with thionyl chloride (SOCl2) to form 1,4-dichlorobutane, which is then treated with formaldehyde and hydrochloric acid to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale chloromethylation reactors. The reaction conditions are carefully controlled to optimize yield and purity, with catalysts such as Lewis acids (e.g., SnCl4) being employed to facilitate the chloromethylation process .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-(chloromethoxy)butane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethoxy group to a hydroxyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Nucleophilic Substitution: Products include alcohols, amines, and thiols.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols.
Scientific Research Applications
1-Chloro-4-(chloromethoxy)butane is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: The compound is explored for its potential in drug development, particularly as an alkylating agent in cancer therapy.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-4-(chloromethoxy)butane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the modification of DNA, proteins, and other biomolecules. This alkylation process can disrupt normal cellular functions, making it useful in applications such as cancer treatment .
Comparison with Similar Compounds
1-Chloro-4-methoxybutane: Similar structure but with a methoxy group instead of a chloromethoxy group.
1,4-Dichlorobutane: Lacks the ether linkage present in 1-chloro-4-(chloromethoxy)butane.
1-Chloro-4-phenylbutane: Contains a phenyl group instead of a chloromethoxy group.
Uniqueness: this compound is unique due to its dual chlorine atoms and ether linkage, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its role as an alkylating agent make it valuable in both research and industrial contexts.
Properties
IUPAC Name |
1-chloro-4-(chloromethoxy)butane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-4-8-5-7/h1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRJVJZWDJDJBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310863 | |
Record name | 1-chloro-4-(chloromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3970-17-0 | |
Record name | NSC233055 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233055 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-chloro-4-(chloromethoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.